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Compound of Interest

Compound Name: cMCF02A

Cat. No.: B15597749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Melanoma-Associated Antigen A4 (MAGE-A4) has emerged as a compelling target for

cancer therapy due to its high expression in various solid tumors and limited presence in

normal tissues. This has led to the development of a diverse pipeline of MAGE-A4 inhibitors,

from novel peptide-based compounds to advanced cell therapies. This guide provides a

comparative analysis of a potent macrocyclic peptide inhibitor, cMCF02A, alongside other key

MAGE-A4 targeted therapies, supported by available experimental data and methodologies.

At a Glance: Comparative Performance of MAGE-A4
Inhibitors
The landscape of MAGE-A4 inhibitors is diverse, encompassing different therapeutic modalities

each with unique mechanisms and stages of development. The following table summarizes the

key quantitative data for prominent MAGE-A4 inhibitors.
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Inhibitor/Th
erapy

Type
Target
Interaction

Potency (In
Vitro)

Clinical
Efficacy
(Objective
Response
Rate)

Key
Adverse
Events
(Grade ≥3)

cMCF02A
Macrocyclic

Peptide

MAGE-A4

Binding Axis

IC50: 21

nM[1]

Not yet in

clinical trials

Not

applicable

cMCF01
Macrocyclic

Peptide

MAGE-A4

Binding Axis

IC50: 36

nM[1]

Not yet in

clinical trials

Not

applicable

cMCF02B
Macrocyclic

Peptide

MAGE-A4

Binding Axis

IC50: 16

nM[1]

Not yet in

clinical trials

Not

applicable

MTP-1
Macrocyclic

Peptide

MAGE-

A4:RAD18

Interaction

IC50: 21

nM[2]

Not yet in

clinical trials

(poor cell

permeability)

Not

applicable

JWP24

Cell-

Permeable

Peptide

MAGE-

A4:RAD18

Interaction

Not reported
Not yet in

clinical trials

Not

applicable

Afamitresgen

e autoleucel

(afami-cel)

TCR-T Cell

Therapy

MAGE-A4

peptide

presented on

HLA-A*02

Not

applicable

44% in

Synovial

Sarcoma[3]

Hematologic

toxicities[3]

IMA401
TCR

Bispecific
MAGE-A4/8

Not

applicable

Initial

objective

responses

reported[4]

Lymphopenia

, Cytokine

Release

Syndrome[4]

In Focus: cMCF02A - A Novel Macrocyclic Peptide
Inhibitor
cMCF02A is a potent, nanomolar inhibitor of the MAGE-A4 binding axis, discovered through an

innovative mRNA display selection process incorporating tyrosinase-catalyzed peptide
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macrocyclization.[1] This approach has yielded a new class of macrocyclic peptides with high

affinity for MAGE-A4.

Mechanism of Action
MAGE-A4 contributes to tumor progression and chemoresistance by stabilizing the E3-ligase

RAD18, a key player in the trans-lesion synthesis (TLS) DNA damage tolerance pathway.[2] By

inhibiting the MAGE-A4 binding axis, cMCF02A is designed to disrupt this interaction, thereby

potentially sensitizing cancer cells to DNA-damaging agents.[2]

MAGE-A4 Pro-Tumorigenic Signaling

MAGE-A4
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Experimental Workflow for cMCF02A Discovery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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